2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O/c1-22(2,3)16-7-8-18-24-25-21(29(18)26-16)15-9-12-27(13-10-15)19-14-20(30)28-11-5-4-6-17(28)23-19/h4-8,11,14-15H,9-10,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQUKXCNZDNCRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C4=CC(=O)N5C=CC=CC5=N4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule belonging to the class of triazolopyridazines. It exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article reviews its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a triazole ring fused to a pyridazine ring and linked to a piperidine moiety, enhancing its stability and lipophilicity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as kinases or proteases, altering cellular functions.
- Receptor Modulation : It may interact with G-protein coupled receptors or ion channels, affecting signal transduction pathways.
- Nucleic Acid Interaction : The compound can potentially interfere with DNA/RNA processes, inhibiting replication or transcription.
Antimicrobial Activity
Research indicates that derivatives of triazolopyridazines exhibit significant antimicrobial properties. In particular:
- Anti-tubercular Activity : Certain derivatives have shown promising activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for the most active compounds .
Anticancer Properties
Compounds within this class have demonstrated antiproliferative effects against various cancer cell lines:
- Inhibition of Tubulin Polymerization : Some derivatives effectively inhibit tubulin polymerization and disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | SGC-7901 | 0.014 |
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
Cytotoxicity Studies
Cytotoxicity assessments on human embryonic kidney (HEK-293) cells revealed that many derivatives are non-toxic, indicating their potential for therapeutic use without significant adverse effects on normal cells .
Case Studies
- Study on Anti-tubercular Agents : A series of compounds were synthesized and tested for their activity against Mycobacterium tuberculosis. Among them, five compounds exhibited significant inhibitory concentrations (IC90s) between 3.73 to 4.00 μM .
- Antiproliferative Activity Study : A study involving the synthesis of various triazolopyridazine derivatives showed that compound 4q displayed highly active antiproliferative properties against multiple cancer cell lines with IC50 values in the low micromolar range .
Comparison with Similar Compounds
Key Observations :
- Fluoro-benzisoxazole derivatives (e.g., ) are associated with CNS activity due to structural resemblance to atypical antipsychotics.
- Methyl or methoxy groups (e.g., ) on the pyrido-pyrimidinone core are linked to improved solubility but reduced metabolic stability compared to bulky tert-butyl groups .
Triazolo-Pyridazine vs. Triazolo-Pyrimidine Derivatives
The triazolo[4,3-b]pyridazine moiety in the target compound contrasts with triazolo-pyrimidine derivatives (e.g., ).
Key Observations :
- Triazolo-pyridazine systems (target compound) exhibit greater structural rigidity than pyrazolo-triazolo-pyrimidines (), which may improve target selectivity .
- Isomerization in triazolo-pyrimidines (e.g., compounds 6–9 in ) can lead to multiple bioactive forms, complicating pharmacokinetics .
Piperidine Substituent Variations
Piperidine rings are critical for modulating receptor binding.
Key Observations :
- Hydrophobic substituents (e.g., tert-butyl) may prolong half-life but reduce aqueous solubility.
- Electron-withdrawing groups (e.g., fluoro in ) enhance binding to aromatic receptors but may increase metabolic degradation .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
- The synthesis involves multi-step organic reactions, including the formation of the triazolo-pyridazine core, piperidine coupling, and pyrido-pyrimidinone assembly. Key challenges include controlling regioselectivity and minimizing byproducts. Optimization strategies:
- Use high-resolution mass spectrometry (HRMS) and NMR to monitor intermediate purity.
- Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–120°C) to improve yields.
- Employ catalytic agents (e.g., Pd/C for coupling reactions) to enhance efficiency .
Q. Which analytical techniques are critical for verifying structural integrity and purity?
- Essential methods :
| Technique | Purpose | Critical Parameters |
|---|---|---|
| HPLC | Purity assessment | C18 column, acetonitrile/water gradient |
| NMR (<sup>1</sup>H/<sup>13</sup>C) | Structural confirmation | Deuterated DMSO for solubility |
| HRMS | Molecular weight validation | ESI+ mode, resolution >30,000 |
- Purity >95% is typically required for biological testing. Variability in melting points (e.g., 220–250°C) may arise from solvent residues or polymorphic forms .
Q. How should preliminary biological activity assays be designed for this compound?
- Stepwise approach :
In vitro screening : Test against kinase panels (e.g., EGFR, Aurora kinases) at 1–10 µM concentrations.
Dose-response curves : Use IC50 calculations with nonlinear regression models.
Cytotoxicity assays : Employ MTT or CellTiter-Glo® in HEK293 or HepG2 cell lines .
Advanced Research Questions
Q. How can structural-activity relationship (SAR) studies resolve discrepancies in biological potency across analogs?
- Methodology :
-
Synthesize analogs with modifications to the tert-butyl group, piperidine substituents, or pyridazinone ring.
-
Compare IC50 values against kinase targets (e.g., Table 1).
-
Key finding : The tert-butyl group enhances hydrophobic interactions with kinase ATP-binding pockets, improving potency by ~5-fold .
Table 1. SAR of Key Analogs
Analog Modification Target Kinase IC50 (nM) Selectivity Index Tert-butyl (parent) 12 ± 2 (EGFR) 8.5 Methyl substitution 85 ± 10 1.2 Piperidine removal >1000 N/A
Q. What experimental strategies address contradictions in reported physicochemical data?
- Root-cause analysis :
- Purity : Use orthogonal methods (HPLC + elemental analysis) to rule out impurities.
- Polymorphism : Conduct X-ray crystallography or DSC to identify crystalline forms.
- Solvent effects : Compare data across solvents (e.g., DMSO vs. methanol) .
Q. How can target engagement be validated in complex biological systems?
- Integrated approaches :
Cellular thermal shift assays (CETSA) : Confirm binding to intended kinases in live cells.
CRISPR-Cas9 knockouts : Validate loss of activity in kinase-deficient cell lines.
In vivo pharmacodynamics : Measure phosphorylation inhibition in tumor xenografts .
Q. What computational tools are recommended for mechanistic studies of kinase inhibition?
- Workflow :
Molecular docking : Use AutoDock Vina with kinase crystal structures (PDB: 1M17).
MD simulations : Run 100-ns trajectories to assess binding stability (AMBER or GROMACS).
Free-energy calculations : Compute ΔG binding with MM-PBSA/GBSA .
Q. How to design pharmacokinetic (PK) studies for in vivo efficacy evaluation?
- Protocol :
- Route : Oral (PO) and intravenous (IV) administration in rodents.
- Sampling : Collect plasma at 0.5, 2, 6, 12, 24 h post-dose.
- Analysis : LC-MS/MS for quantification; calculate AUC, Cmax, and t1/2.
- Critical parameter : Improve bioavailability via micronization or co-solvents (e.g., PEG-400) .
Methodological Notes
- Data contradiction resolution : Always cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Advanced synthesis : For scale-up, optimize Buchwald-Hartwig couplings with BrettPhos precatalysts to reduce palladium residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
